Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate
Description
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core. The furo[2,3-c]pyridine scaffold consists of a furan ring (oxygen-containing) fused to a pyridine ring at the 2,3-positions.
Properties
IUPAC Name |
methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPJBFPKADCTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315362-88-9 | |
| Record name | methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 7-chloro-2-hydroxyfuro[2,3-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Ethyl 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Core Structure : Pyrrolo[2,3-c]pyridine (nitrogen-containing fused ring) vs. furo[2,3-c]pyridine (oxygen-containing).
- Substituents : Chlorine at position 7, ethyl ester at position 2.
- Molecular Formula : C₁₀H₉ClN₂O₂.
- Molecular Weight : 224.64 g/mol.
- Key Differences : The pyrrolo core introduces basicity due to the nitrogen atom, enhancing solubility in polar solvents compared to the furo analog. The ethyl ester may confer slower hydrolysis rates than the methyl ester .
Ethyl 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9d)
- Core Structure : Pyrrolo[2,3-c]pyridine.
- Substituents : Methoxy group at position 7, ethyl ester at position 2.
- Molecular Weight : 220.22 g/mol.
- Synthesis : Prepared via hydrogenation over Pd/C with 75% yield.
- Key Differences: Methoxy groups are electron-donating, contrasting with the electron-withdrawing chlorine in the target compound.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- Core Structure : Pyrrolo[2,3-c]pyridine.
- Substituents : Chlorine at position 5, carboxylic acid at position 2.
- Synthesis Yield : 71%.
- Key Differences : The carboxylic acid group increases hydrophilicity and acidity (pKa ~4-5), making it unsuitable for passive membrane permeability compared to ester derivatives .
7-Chlorofuro[2,3-c]pyridine
Comparative Data Table
*Calculated based on molecular formulas.
Biological Activity
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a furo-pyridine framework, which is known for its diverse biological activities. The presence of the chlorine atom and the carboxylate group enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
The compound's structural relatives have been evaluated for antitumor effects, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. In these studies, compounds derived from thieno[3,2-b]pyridines demonstrated significant growth inhibition in cancer cells while exhibiting low toxicity towards non-tumorigenic cells (MCF-12A) at similar concentrations . The most effective derivative showed a GI50 concentration of approximately 13 µM, indicating a promising therapeutic window.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Kinases : Related compounds have been shown to inhibit various kinases involved in cancer progression and cell signaling pathways. For instance, inhibitors targeting vascular endothelial growth factor receptor (VEGFR) and Src kinases have been identified as potential mechanisms for the antitumor activity observed in related structures .
- Cell Cycle Modulation : Studies have indicated that certain derivatives can alter cell cycle dynamics, increasing the G0/G1 phase while decreasing the S phase in cancer cells. This suggests a mechanism that may prevent cell proliferation and induce cell cycle arrest .
Table 1: Summary of Biological Activities
| Compound | Biological Activity | Target | IC50/Effect Concentration |
|---|---|---|---|
| This compound | Antiparasitic | P. falciparum | TBD |
| Thieno[3,2-b]pyridine derivative | Antitumor | MDA-MB-231 | GI50 = 13 µM |
| Thieno[2,3-b]pyridine derivative | Kinase Inhibition | VEGFR/Src | TBD |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves functionalizing the pyridine and furan rings sequentially. For example, oxidation of methyl-substituted pyridine precursors using potassium permanganate (KMnO₄) under controlled temperature (90–95°C) can yield carboxylic acid intermediates, followed by esterification . Chlorination at the 7-position may employ reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Reaction optimization includes monitoring pH (e.g., maintaining acidic conditions during workup) and stepwise addition of oxidizing agents to minimize side reactions. Yields for analogous compounds range from 47% to 84%, depending on purification methods (e.g., copper salt precipitation) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation typically combines:
- Elemental Analysis : Percent composition (C, H, N) is compared against calculated values (e.g., ±0.3% deviation for C, H, N in related pyridinecarboxylates) .
- Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl ester at δ ~3.8–4.0 ppm, pyridine protons at δ 7.0–9.0 ppm). Chlorine’s electronic effects alter chemical shifts .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming ring fusion and substituent positions .
Q. What analytical techniques are used to assess purity, and how are discrepancies resolved?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) quantifies impurities. Adjusting mobile phase (e.g., acetonitrile/water gradients) improves resolution .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₇ClNO₃⁺). Discrepancies in isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) signal contamination .
- Titration : Non-aqueous titrimetry quantifies active ester content, resolving conflicts between spectroscopic and elemental data .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 7-chloro group’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack. Steric hindrance from the fused furan ring directs substitution to the 4- or 6-positions. For example:
- Amination : Reacting with amines (e.g., piperazine) in DMF at 80°C yields substituted derivatives. Kinetic studies (via ¹H NMR monitoring) show higher regioselectivity under basic conditions (pH 10–12) .
- Hydrolysis : Controlled alkaline hydrolysis (NaOH/EtOH) converts the methyl ester to a carboxylic acid, a precursor for amide coupling .
Q. What strategies mitigate contradictions in crystallographic vs. spectroscopic data during structural refinement?
- Methodological Answer : Discrepancies often arise from dynamic disorder or twinning. Solutions include:
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces noise. SHELXD/SHELXE resolve twinning by pseudomerohedry .
- DFT Calculations : Comparing experimental NMR shifts with computed (e.g., B3LYP/6-311+G(d,p)) values validates proposed conformers .
- Multi-Method Validation : Overlaying X-ray structures with NOESY (for solution-state conformations) reconciles differences .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : AutoDock Vina screens derivatives against target proteins (e.g., kinases). The furan ring’s planarity and chlorine’s hydrophobic interactions improve binding scores .
- QSAR Models : Regression analysis links substituent parameters (e.g., Hammett σₚ) to IC₅₀ values. Chlorine’s σₚ (~0.23) correlates with enhanced antibacterial potency in analogs .
- ADMET Prediction : SwissADME estimates bioavailability; the ester group’s lipophilicity (LogP ~2.5) suggests blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods for analogous compounds?
- Methodological Answer : Yield disparities stem from:
- Reagent Purity : Technical-grade KMnO₄ (vs. analytical grade) introduces MnO₂ byproducts, reducing yields by ~15% .
- Workup Protocols : Filtration temperature (hot vs. cold) affects recovery of carboxylic acid intermediates .
- Catalyst Loading : Palladium catalysts (e.g., Pd/C) in hydrogenation steps require strict moisture control to prevent deactivation .
Application-Oriented Questions
Q. What role does this compound play in designing kinase inhibitors?
- Methodological Answer : The fused heterocycle mimics ATP’s adenine binding motif. Modifications include:
- Side Chain Introduction : Click chemistry (e.g., CuAAC) adds triazole groups at the 2-carboxylate, enhancing selectivity for EGFR mutants .
- Prodrug Design : Ester hydrolysis in vivo releases active acids, improving solubility (e.g., >2 mg/mL at pH 7.4) .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₉H₆ClNO₃ | |
| Melting Point | 167–170°C (DSC) | |
| LogP (Predicted) | 2.4 (ChemAxon) | |
| λ_max (UV/Vis) | 274 nm (MeOH) |
Table 2 : Common Synthetic Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| 7-Hydroxy derivative | Incomplete chlorination | Excess POCl₃, reflux >12 h |
| Dimethyl ester | Ester exchange | Anhydrous conditions, molecular sieves |
| Furan ring-opened product | Acidic hydrolysis | Neutral workup (pH 6–7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
